Cas no 20743-50-4 (1H-Tetrazole,1-methyl-5-phenyl-)

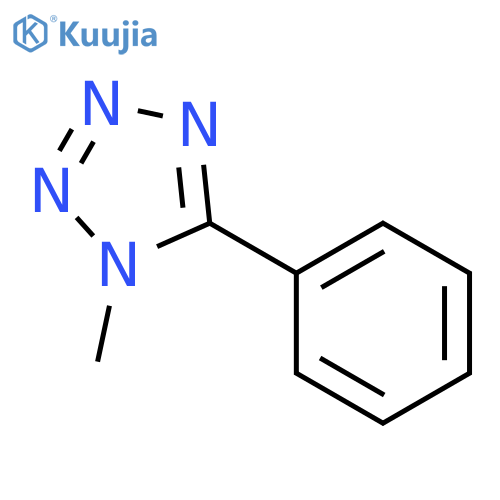

20743-50-4 structure

商品名:1H-Tetrazole,1-methyl-5-phenyl-

1H-Tetrazole,1-methyl-5-phenyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Tetrazole,1-methyl-5-phenyl-

- 1-METHYL-5-PHENYL-1H-TETRAZOLE

- 1-methyl-5-phenyltetrazole

- Tetrazole, 1-methyl-5-phenyl-

- NSC-409690

- NSC409690

- UIEGWLAONRMBOG-UHFFFAOYSA-N

- 1-Methyl-5-phenyl-1H-tetraazole #

- NSC 409690

- 1-methyl-5-phenyl-1H-1,2,3,4-tetrazole

- 8LK5VPN5E8

- 1,2,3,4-TETRAZOLE, 1-METHYL-5-PHENYL-

- AKOS006279528

- DTXSID00174816

- 20743-50-4

- SCHEMBL822762

- UIEGWLAONRMBOG-UHFFFAOYSA-

- InChI=1/C8H8N4/c1-12-8(9-10-11-12)7-5-3-2-4-6-7/h2-6H,1H3

- 1H-Tetrazole, 1-methyl-5-phenyl-

-

- MDL: MFCD01219547

- インチ: InChI=1S/C8H8N4/c1-12-8(9-10-11-12)7-5-3-2-4-6-7/h2-6H,1H3

- InChIKey: UIEGWLAONRMBOG-UHFFFAOYSA-N

- ほほえんだ: CN1C(=NN=N1)C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 160.07504

- どういたいしつりょう: 160.075

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 1.2583 (rough estimate)

- ふってん: 276.07°C (rough estimate)

- フラッシュポイント: 143.3°C

- 屈折率: 1.5872 (estimate)

- PSA: 43.6

1H-Tetrazole,1-methyl-5-phenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 015689-1g |

1-Methyl-5-phenyl-1H-tetrazole |

20743-50-4 | 1g |

£372.00 | 2022-03-01 | ||

| Fluorochem | 015689-2g |

1-Methyl-5-phenyl-1H-tetrazole |

20743-50-4 | 2g |

£598.00 | 2022-03-01 | ||

| Fluorochem | 015689-250mg |

1-Methyl-5-phenyl-1H-tetrazole |

20743-50-4 | 250mg |

£160.00 | 2022-03-01 |

1H-Tetrazole,1-methyl-5-phenyl- 関連文献

-

Maria I. L. Soares,Cláudio M. Nunes,Clara S. B. Gomes,Teresa M. V. D. Pinho e Melo,Rui Fausto New J. Chem. 2017 41 15581

-

Sergei V. Voitekhovich,Pavel N. Gaponik,Oleg A. Ivashkevich Russ. Chem. Rev. 2002 71 721

-

3. Generation and reactions of N-(α-lithioalkyl)tetrazolesChristopher J. Moody,Charles W. Rees,Richard G. Young J. Chem. Soc. Perkin Trans. 1 1991 323

-

4. Nitrile imide–imidoylnitrene–carbodi-imide rearrangementStephan Fischer,Curt Wentrup J. Chem. Soc. Chem. Commun. 1980 502

-

5. Synthesis and properties of 4H-imidazoles. Part 2.Christopher J. Moody,Charles W. Rees,Richard G. Young J. Chem. Soc. Perkin Trans. 1 1991 335

20743-50-4 (1H-Tetrazole,1-methyl-5-phenyl-) 関連製品

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量